molecular formula C24H25ClN2O3 B2382580 1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631888-90-9

1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2382580
CAS No.: 631888-90-9
M. Wt: 424.93
InChI Key: CMTYIDMZERFZMC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heterocyclic compound featuring a chromeno[2,3-c]pyrrole core. Its structure includes a 4-chlorophenyl group at position 1, a 3-(dimethylamino)propyl chain at position 2, and methyl substituents at positions 6 and 7 of the chromeno ring. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3/c1-14-12-18-19(13-15(14)2)30-23-20(22(18)28)21(16-6-8-17(25)9-7-16)27(24(23)29)11-5-10-26(3)4/h6-9,12-13,21H,5,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTYIDMZERFZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the chlorophenyl group and the dimethylamino propyl chain. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is studied for its reactivity and potential as a building block for synthesizing more complex molecules.

    Biology: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe.

    Medicine: Research is conducted to investigate its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: The compound is evaluated for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Substituent Diversity and Structural Modifications

The compound is distinguished by its unique combination of substituents. Key structural comparisons with similar derivatives include:

Compound Aryl Group (Position 1) Alkyl Chain (Position 2) Chromeno Ring Substituents Key Reference
1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Chlorophenyl 3-(Dimethylamino)propyl 6,7-Dimethyl
1-Aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones Varied aryl groups 2-(Dimethylamino)ethyl Unsubstituted or substituted
2-Alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones Varied aryl groups Simple alkyl chains (e.g., methyl) Varied substituents
Spiro derivatives of chromeno[2,3-c]pyrrole-3,9-diones (e.g., with N-substituted isatins) Spiro-linked isatin moieties N/A Varied substituents

Key Observations:

  • Alkyl Chain Variations: The 3-(dimethylamino)propyl chain provides a longer, more flexible backbone than the 2-(dimethylamino)ethyl group in analogs, which may affect solubility, basicity, and receptor binding .

Reactivity and Functionalization

The target compound can undergo ring-opening reactions with hydrazine hydrate to form 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, a transformation shared with other 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones . However, the 6,7-dimethyl substituents may slow this reaction due to steric hindrance compared to unsubstituted analogs.

Biological Activity

1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₃₃ClN₂O₂
  • Molecular Weight : 348.93 g/mol
  • CAS Number : 81087-60-7
  • Structure : The compound features a chromeno-pyrrole core with a chlorophenyl and dimethylaminopropyl substituent.

Antioxidant Activity

Research indicates that derivatives of chromeno[2,3-c]pyrrole exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Enzyme Inhibition

Studies have shown that compounds with similar structures can act as inhibitors of key enzymes involved in metabolic pathways. For example, certain chromeno[2,3-c]pyrroles have been identified as glucokinase activators and mimetics of glycosaminoglycans. These interactions suggest a potential role in regulating glucose metabolism and influencing insulin sensitivity .

Anti-inflammatory Effects

The anti-inflammatory properties of chromeno derivatives have been documented in various studies. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), providing a basis for its potential use in treating inflammatory conditions .

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer activity through several mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth by interfering with cell cycle progression.
  • Modulation of signaling pathways associated with cancer proliferation .

Study on Antioxidant Properties

A recent study evaluated the antioxidant capacity of various chromeno[2,3-c]pyrrole derivatives using DPPH radical scavenging assays. The results demonstrated that these compounds significantly reduced DPPH radicals compared to controls, indicating strong antioxidant activity .

Enzyme Inhibition Study

In vitro assays were conducted to assess the inhibitory effects of the compound on glucokinase activity. The results showed that the compound could enhance glucose uptake in muscle cells by activating glucokinase, suggesting its potential utility in diabetes management .

Summary Table of Biological Activities

Activity Mechanism Reference
AntioxidantScavenging free radicals
Enzyme InhibitionGlucokinase activation
Anti-inflammatoryInhibition of COX and cytokines
AnticancerInduction of apoptosis and modulation of signaling

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